Ciprofibrat-Glucuronid

Übersicht

Beschreibung

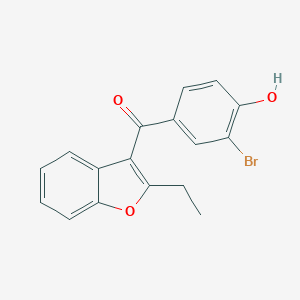

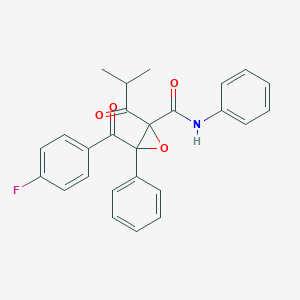

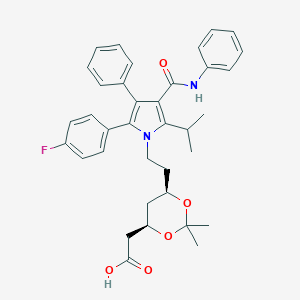

Ciprofibrate-O-β-Glucuronide is a derivative of Ciprofibrate. Ciprofibrate is a hypolipemic agent that is structurally related to Clofibrate. Ciprofibrate works primarily by stimulating lipoprotein lipases and hepatic lipases in the breakdown of triglyceride and cholesterol.

Wissenschaftliche Forschungsanwendungen

Regulation of Hepatic Bilirubin Glucuronidation

Ciprofibrat-Glucuronid wurde als Regulator der hepatischen Bilirubinglucuronidierung und der UDP-Glucuronosyltransferase-Expression bei Ratten gefunden . Eine Einzeldosis Ciprofibrat induziert die Bilirubin-Konjugation in der Rattenleber sowie die Expression von UGT1A1, UGT1A5 und PPARα signifikant . Der Induktionsmechanismus kann PPARα betreffen, zumindest in Bezug auf die Regulation von UGT1A5 .

Treatment of Primary Biliary Cholangitis

Patienten mit primärer biliärer Cholangitis (PBC), die schlecht auf Ursodeoxycholsäure (UDCA) ansprechen, werden zunehmend in Studien mit Fibraten behandelt, die vielversprechende Ergebnisse zeigen . Fibrate können die leberbiochemischen Parameter signifikant verbessern und den Juckreiz bei PBC-Patienten lindern .

Treatment of Hypertriglyceridemia

This compound wurde zur Behandlung von Fällen mit Hypertriglyzeridämie eingesetzt . Es hat sich in einer offenen, multizentrischen, internationalen Studie als wirksam und sicher erwiesen

Wirkmechanismus

Target of Action

Ciprofibrate glucuronide primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism . It also targets UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, UGT1A2, and UGT1A5 . These enzymes are involved in the glucuronidation process, a major pathway for the detoxification of a wide variety of exogenous and endogenous substrates .

Mode of Action

Ciprofibrate glucuronide interacts with its targets to induce significant changes. It stimulates hepatic peroxisome proliferation and bilirubin glucuronidation . The compound induces the expression of UGT1A1 and UGT1A5 mRNA by 1.5 times, with UGT1A5 reaching the basal level of UGT1A1 . Although UGT1A2 mRNA is induced approximately threefold by ciprofibrate, its expression level remains low in comparison with UGT1A1 and UGT1A5 .

Biochemical Pathways

Ciprofibrate glucuronide affects the glucuronidation pathway, which is a major detoxification pathway. This process involves the transfer of the glucuronic acid moiety of UDP-glucuronic acid to the substrate, resulting in a more water-soluble glucuronide . This process facilitates the excretion of the glucuronide via urine, bile, and feces .

Pharmacokinetics

It’s known that most drug metabolism is achieved by glucuronidation .

Result of Action

The action of ciprofibrate glucuronide leads to significant molecular and cellular effects. It induces rat liver bilirubin conjugation as well as UGT1A1, UGT1A5, and PPARα expression . The induction mechanism may involve PPARα, at least regarding UGT1A5 regulation .

Action Environment

Environmental factors such as diet, drugs, alcohol, and other factors can influence the action of ciprofibrate glucuronide . Gut microbial perturbations due to these factors can initiate and induce the progression of metabolic disorders . These deviations can alter the chemical transformations of the drugs and hence treatment outcomes .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUTXGWNWQGVOE-FIUVVILRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30907957 | |

| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102623-15-4 | |

| Record name | Ciprofibrate glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

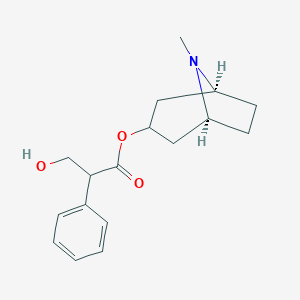

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)

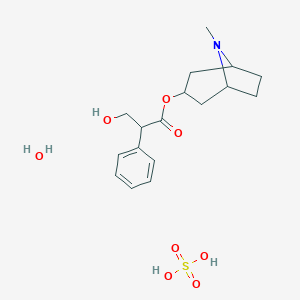

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate](/img/structure/B194442.png)